Cas no 2098014-85-6 (1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid)
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- starbld0022753
- F2157-0032
- AKOS026717874
- 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid
- 2098014-85-6
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1-ethyl-2-piperidinyl)methyl]-
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- Inchi: 1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
- InChI Key: FMDBGSIIOHURCM-UHFFFAOYSA-N
- SMILES: OC(C1=CN(CC2CCCCN2CC)N=N1)=O
Computed Properties
- Exact Mass: 238.14297583g/mol
- Monoisotopic Mass: 238.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 71.2Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 421.4±41.0 °C(Predicted)
- pka: 3.27±0.50(Predicted)
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E111566-100mg |
1-((1-ethylpiperidin-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E111566-500mg |
1-((1-ethylpiperidin-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E111566-1g |
1-((1-ethylpiperidin-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F2157-0032-0.25g |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2157-0032-0.5g |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0032-1g |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0032-2.5g |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0032-5g |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0032-10g |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098014-85-6 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Overview
1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, also known by its CAS number 2098014-85-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a piperidine ring, a triazole moiety, and a carboxylic acid group, making it a versatile building block for various applications.
The piperidine ring in this compound contributes to its structural stability and potential bioavailability. Piperidine derivatives are widely used in drug design due to their ability to form hydrogen bonds and their lipophilic properties. The presence of an ethyl group on the piperidine ring further enhances its versatility, allowing for additional chemical modifications and functionalization.
The triazole moiety is a heterocyclic structure that is known for its aromaticity and stability. Triazoles are commonly used in click chemistry reactions, such as the Huisgen cycloaddition, which enables the rapid and efficient construction of complex molecules. In this compound, the triazole ring is attached to a methyl group that connects it to the piperidine ring, creating a unique structural arrangement that may have implications for its reactivity and biological activity.
The carboxylic acid group at the 4-position of the triazole ring introduces acidity and potential sites for further functionalization. Carboxylic acids are often used in bioconjugation reactions or as templates for the synthesis of esters, amides, or other derivatives. This functional group adds another layer of complexity to the molecule, making it a valuable precursor for various chemical transformations.
In recent years, there has been growing interest in compounds like CAS 2098014-85-6 due to their potential applications in drug discovery and materials science. Researchers have explored the use of similar compounds as scaffolds for developing new pharmaceutical agents with improved pharmacokinetic properties. For instance, studies have shown that triazole-containing molecules can exhibit anti-inflammatory, antifungal, or anticancer activities depending on their structural modifications.
In addition to its biological applications, this compound has also been investigated for its role in materials science. The combination of a piperidine ring and a triazole moiety provides opportunities for creating novel materials with tailored physical and chemical properties. For example, triazole-based polymers have been studied for their potential use in coatings, adhesives, or electronic materials due to their high thermal stability and mechanical strength.
The synthesis of CAS 2098014-85-6 typically involves multi-step processes that combine organic synthesis techniques such as nucleophilic substitutions, cyclizations, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for constructing this compound. For instance, the use of transition metal catalysts has facilitated the formation of key intermediates with high yields and purity.
In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the molecular architecture and help ensure the quality and consistency of synthesized samples.
The development of novel applications for this compound continues to be an active area of research. Scientists are exploring its potential as a building block for constructing more complex molecules with enhanced functionality. For example, researchers have proposed using this compound as a linker in bioconjugate chemistry or as a component in supramolecular assemblies with specific recognition properties.
In conclusion, CAS 2098014-85-6, or 1-((1-Ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, represents an exciting example of how structural diversity can lead to versatile compounds with wide-ranging applications. Its unique combination of functional groups makes it a valuable tool in both academic research and industrial development.
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